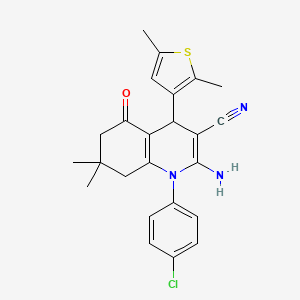

2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

441782-98-5 |

|---|---|

Molekularformel |

C24H24ClN3OS |

Molekulargewicht |

438.0 g/mol |

IUPAC-Name |

2-amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H24ClN3OS/c1-13-9-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-15(25)6-8-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |

InChI-Schlüssel |

MWYUYZQHSSAXEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions

Mechanistic Insights

The Fe₃O₄@SiO₂-SO₃H nanoparticles act as Brønsted acid catalysts, facilitating imine formation between ammonium acetate and aldehydes. Subsequent Knoevenagel condensation between dimedone and malononitrile generates a reactive electrophilic intermediate, which undergoes Michael addition and cyclization to form the hexahydroquinoline core. The ultrasonic irradiation enhances mass transfer, reducing reaction times compared to conventional heating.

Advantages

-

Catalyst Reusability : The magnetic nanoparticles are recoverable via external magnet and reused for 5 cycles with <5% yield loss.

-

Green Chemistry : Ultrasonic irradiation reduces energy consumption and avoids toxic solvents.

Gadolinium Triflate-Catalyzed Hantzsch Reaction at Ambient Temperature

Gadolinium triflate [Gd(OTf)₃] catalyzes the one-pot synthesis of polyhydroquinoline derivatives via the Hantzsch reaction. This method is adaptable to the target compound by substituting 2,5-dimethylthiophene-3-carbaldehyde as the heteroaromatic aldehyde component.

Procedure

Key Observations

-

Substrate Compatibility : Electron-withdrawing groups (e.g., -Cl on 4-chlorophenyl) and electron-donating groups (e.g., -CH₃ on thiophene) are tolerated, yielding products without side reactions.

-

Catalyst Efficiency : Gd(OTf)₃ exhibits superior activity compared to Lewis acids like ZnCl₂ or FeCl₃, attributed to its strong electrophilicity and stability in protic solvents.

Cu(II)/L-His@Fe₃O₄-Catalyzed Synthesis in Ethanol

A magnetically separable Cu(II)/L-histidine-functionalized Fe₃O₄ catalyst enables the synthesis under mild conditions.

Optimized Protocol

Workflow

Benefits

-

Operational Simplicity : Catalyst removal via magnet eliminates tedious filtration steps.

-

Scalability : Demonstrated for gram-scale synthesis without yield erosion.

Zr(HPO₄)₂-Catalyzed Four-Component Reaction

Zirconium hydrogen phosphate [Zr(HPO₄)₂] catalyzes the assembly of hexahydroquinolines via a one-pot strategy.

Reaction Parameters

Notable Features

-

Aqueous Compatibility : The biphasic solvent system enhances solubility of aromatic aldehydes while minimizing side reactions.

-

Eco-Friendly Profile : Water as a co-solvent aligns with green chemistry principles.

Cyanoacetamide Route via Cyclodehydration

A patent-described method involves a multi-step sequence starting with cyanoacetamide synthesis:

Step 1: Cyanoacetamide Preparation

Step 2: Cyclodehydration

Critical Analysis

-

Complexity : Multi-step synthesis increases purification demands.

-

Purity Advantage : High-purity (>98%) product suitable for pharmaceutical applications.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring oder an der Aminogruppe.

Reduktion: Reduktionsreaktionen könnten die Carbonitrilgruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die Chlorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion primäre Amine liefern könnte.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The quinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Antimicrobial Properties

The presence of both amino and carbonitrile groups in the structure suggests potential antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, making them candidates for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits. The structural features allow for interactions with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Building Blocks for Complex Molecules

The unique functional groups present in 2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile make it a valuable building block in organic synthesis. It can serve as an intermediate for synthesizing more complex molecules through various chemical transformations such as nucleophilic substitutions and cyclizations .

Catalytic Applications

There is potential for this compound to act as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reaction intermediates could facilitate various transformations in synthetic organic chemistry .

Development of Functional Materials

The unique electronic properties associated with the thiophene and quinoline moieties suggest that this compound could be used in developing functional materials such as organic semiconductors or photovoltaic devices. Research into similar compounds has shown promise in enhancing charge transport properties and stability under operational conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Gao et al. (2001) | Anticancer Activity | Identified significant cytotoxicity against breast cancer cell lines. |

| Xu et al. (2011) | Antimicrobial Properties | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| MDPI Crystals (2021) | Organic Synthesis | Developed synthetic routes utilizing quinoline derivatives as key intermediates. |

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Electronic and Steric Effects

Table 1: Substituent Comparison

*Calculated based on formula C23H21ClN4OS.

Key Observations :

- In contrast, 4-(dimethylamino)phenyl (312275-76-6) is electron-donating, increasing solubility in polar solvents . Nitro groups (e.g., 476483-84-8) add strong electron-withdrawing effects but may reduce metabolic stability .

- Steric Effects: 7,7-dimethyl (target and 441783-41-1) rigidifies the hexahydroquinoline core, affecting conformational flexibility and binding to biological targets.

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data

Key Observations :

- The target compound’s N–H···N and C–H···O interactions stabilize its crystal lattice, typical of quinoline derivatives .

- Puckering amplitudes (0.7–0.9 Å) reflect moderate ring distortion, influenced by substituents like 7,7-dimethyl.

Key Observations :

- Microwave synthesis (target) achieves high yields (~97%) due to rapid energy transfer .

- Solvent-free methods (e.g., for 476483-84-8) reduce environmental impact but may require longer reaction times.

Implications for Drug Design

- Bioactivity: Chlorophenyl and thiophene groups are associated with kinase inhibition and antimicrobial activity. The dimethylamino group (312275-76-6) may enhance CNS penetration .

- Solubility: Polar groups (cyano, dimethylamino) improve aqueous solubility, while bulky substituents (7,7-dimethyl) may reduce bioavailability.

Biologische Aktivität

The compound 2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its structural characteristics, synthesis pathways, and biological effects based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 437.13 g/mol. The compound features a complex structure that includes a hexahydroquinoline core and multiple functional groups contributing to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C24H24ClN3OS |

| Molecular Weight | 437.13 g/mol |

| SMILES | CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |

| InChI Key | MWYUYZQHSSAXEM-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway may include the formation of the quinoline structure through cyclization reactions followed by the introduction of various substituents.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound demonstrate notable anticancer activity. For instance:

- Case Study : A derivative exhibited selective cytotoxicity against human colon carcinoma cells with an IC50 value indicating effective inhibition of cell proliferation.

- Mechanism : The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- In Vitro Studies : Tests against various bacterial strains showed significant inhibitory effects, suggesting potential applications in treating bacterial infections.

- Comparison Table :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.

- Receptor Modulation : The compound may modulate receptor activity linked to cancer cell growth and survival.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this hexahydroquinoline derivative?

Methodological Answer:

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Hantzsch-like condensation, involving a ketone (e.g., dimedone), an aldehyde (e.g., 4-chlorobenzaldehyde), an enaminonitrile, and a thiophene derivative. Key parameters include:

- Solvent System : Ethanol or methanol under reflux (80–100°C) for 6–12 hours .

- Catalyst : Piperidine or ammonium acetate to accelerate cyclization .

- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR : Use , , and DEPT-135 NMR to confirm the presence of the amino group (-NH), chlorophenyl protons, and thiophene substituents. For example, the 4-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm .

- IR : Identify carbonyl (C=O) stretches near 1680 cm and nitrile (C≡N) bands at ~2200 cm .

- X-ray Crystallography : Resolve the twisted-boat conformation of the hexahydroquinoline core and verify non-covalent interactions (e.g., hydrogen bonds between NH and carbonyl groups) .

Advanced: How can reaction mechanisms for multicomponent syntheses be elucidated?

Methodological Answer:

- Kinetic Studies : Use in-situ FTIR or NMR to track intermediates (e.g., enamine formation).

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles and transition states. For example, identify rate-limiting steps like the Knoevenagel condensation .

- Isotopic Labeling : Introduce -labeled amino groups to trace cyclization pathways .

Advanced: What computational approaches predict bioactivity and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). The thiophene and chlorophenyl moieties often exhibit π-π stacking with hydrophobic pockets .

- QSAR Studies : Correlate substituent electronegativity (e.g., Cl on phenyl) with anticancer activity (IC) using partial least squares regression .

- MD Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., water, 100 ns) to assess binding affinity .

Advanced: How to resolve contradictions in crystallographic data for structural validation?

Methodological Answer:

- Disorder Analysis : Refine X-ray data with SHELXL to model disordered atoms (e.g., solvent molecules in lattice) .

- Comparative Crystallography : Cross-validate with related structures (e.g., 2-amino-4-(4-nitrophenyl) analogs) to confirm bond lengths and angles .

- R-Factor Optimization : Achieve R < 0.05 by iterative refinement of thermal displacement parameters .

Advanced: How to design experiments for evaluating biological activity?

Methodological Answer:

- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and test dose ranges (1–100 μM) .

- Antimicrobial Screening : Perform MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution .

- Mechanistic Studies : Conduct flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for kinase inhibition (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.